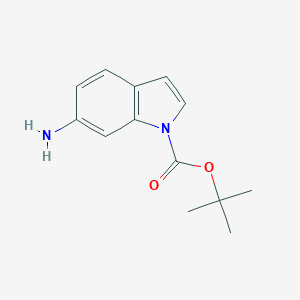

tert-Butyl 6-amino-1H-indole-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 6-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMFSVVFOVRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623733 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219508-62-0 | |

| Record name | tert-Butyl 6-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 6-amino-1H-indole-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl 6-amino-1H-indole-1-carboxylate

This technical guide provides a comprehensive overview of the physical properties of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is a white solid organic compound.[1] It is soluble in some organic solvents, including dichloromethane and dimethylthiourea.[1]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 219508-62-0 | [1] |

| Molecular Formula | C13H16N2O2 | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Melting Point | 132-134 °C | [1] |

| Boiling Point | 384.2 ± 34.0 °C (Predicted) | [1] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White Solid | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties are outlined below.

Melting Point Determination

The melting point of a solid compound can be determined using the open glass capillary method.[2]

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural characterization of organic compounds.

General Protocol for ¹H and ¹³C NMR:

-

Instrumentation : A Bruker ARX 400 Spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR can be used.[3]

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as MeOD-d4 or CDCl3.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard.[2]

-

Data Acquisition : Spectra are recorded at a constant temperature, for instance, 298 K.[3]

-

Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[3] Peak shapes are denoted as 's' (singlet), 'd' (doublet), 't' (triplet), and 'm' (multiplet).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule.

General Protocol:

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer, such as a Shimadzu FTIR Affinity-1, is used.[2]

-

Sample Preparation : The solid sample can be analyzed directly or prepared as a KBr pellet.

-

Data Acquisition : The spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis : The absorption bands in the spectrum are correlated to specific functional groups.

Synthesis and Characterization Workflow

The following diagrams illustrate the synthesis and a general characterization workflow for chemical compounds like this compound.

Caption: Synthesis workflow for 1-Boc-6-aminoindole.

Caption: General workflow for chemical compound characterization.

References

tert-Butyl 6-amino-1H-indole-1-carboxylate chemical structure

An In-depth Technical Resource for Chemical and Pharmaceutical Research Professionals

Introduction

tert-Butyl 6-amino-1H-indole-1-carboxylate, also known as 1-Boc-6-aminoindole, is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive primary amine on the indole scaffold, which is strategically protected at the nitrogen of the pyrrole ring with a tert-butyloxycarbonyl (Boc) group. This protection facilitates selective functionalization at other positions of the indole ring and allows for the controlled introduction of the 6-aminoindole motif into complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications as a key intermediate in the development of novel therapeutic agents. It is commonly used in the synthesis of indole derivatives, which have significant applications in drug discovery and natural product synthesis.[1]

Chemical Structure

The chemical structure of this compound is depicted below. The Boc-protecting group enhances the stability and solubility of the indole core, making it a versatile reagent for a variety of synthetic transformations.

-

IUPAC Name: this compound

-

CAS Number: 219508-62-0

-

Molecular Formula: C₁₃H₁₆N₂O₂

-

Molecular Weight: 232.28 g/mol

Physicochemical and Spectral Data

The properties of this compound make it suitable for standard laboratory use in organic synthesis. It is a white solid at room temperature and soluble in organic solvents like dichloromethane.[1]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | White Solid | [1] |

| Melting Point | 132-134 °C | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | - |

| Molecular Weight | 232.28 g/mol | - |

| Solubility | Soluble in dichloromethane and dimethylthiourea | [1] |

Spectral Data

Note: Specific experimental ¹H and ¹³C NMR spectral data for this compound were not available in the public literature reviewed for this guide. Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of this compound and its subsequent use in C-N bond formation, a common transformation in drug discovery.

Synthesis via Catalytic Hydrogenation

A common and effective method for synthesizing this compound is the reduction of its corresponding nitro precursor, tert-butyl 6-nitro-1H-indole-1-carboxylate.[2] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation.[2]

Reaction Scheme:

tert-Butyl 6-nitro-1H-indole-1-carboxylate → this compound

Materials:

-

tert-Butyl 6-nitro-1H-indole-1-carboxylate

-

10% Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Hydrogen Gas (H₂)

-

Hydrogenation vessel (e.g., Parr shaker)

-

Celite or other filtration aid

Procedure:

-

In a suitable hydrogenation vessel, dissolve tert-butyl 6-nitro-1H-indole-1-carboxylate in a mixture of methanol and ethyl acetate.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the starting material).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (a typical pressure is 50 psi) and agitate the mixture at room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further by flash column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Application in Copper-Catalyzed C-N Cross-Coupling

The amino group at the C6 position makes this compound an excellent nucleophile for cross-coupling reactions. The following protocol describes its use in a copper-catalyzed amination of an α-alkyl secondary alkyl bromide, demonstrating its utility in forming new C-N bonds to construct more complex molecules.[3]

Reaction Scheme:

This compound + 2-bromo-N-phenylpropanamide → Coupled Product

Materials:

-

This compound (1.5 equiv)

-

2-bromo-N-phenylpropanamide (1.0 equiv)

-

Copper(I) Iodide (CuI)

-

Chiral Ligand (as specified in the source literature, e.g., a tridentate N,N,N-ligand)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add CuI, the chiral ligand, and Cs₂CO₃.

-

Add this compound (1.5 equivalents) and 2-bromo-N-phenylpropanamide (1.0 equivalent).[3]

-

Add anhydrous 1,4-dioxane as the solvent.

-

Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required duration (e.g., 72 hours).[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude reaction mixture directly by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the desired coupled product.[3]

Caption: Application workflow for C-N cross-coupling.

Role in Drug Discovery and Development

This compound is a key intermediate for synthesizing a diverse range of substituted indoles. The 6-aminoindole core is a privileged scaffold found in many biologically active molecules. This intermediate allows for:

-

Scaffold Elaboration: The primary amine serves as a handle for introducing various substituents through acylation, alkylation, sulfonylation, or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

-

Access to Fused Ring Systems: The amino group can be used as a nucleophile to construct fused heterocyclic systems, expanding the chemical space for drug discovery.

-

Targeted Library Synthesis: Its versatile reactivity makes it an ideal starting material for the parallel synthesis of compound libraries aimed at various biological targets, including kinases, G-protein coupled receptors, and other enzymes.

While this compound is a versatile building block, the specific signaling pathways targeted by its derivatives are diverse and depend on the final molecular structure. Its utility lies in providing a reliable and adaptable starting point for the synthesis of potential drug candidates.[2]

Safety and Handling

This compound should be handled in a well-ventilated laboratory, and contact with the eyes, skin, and respiratory tract should be avoided.[1]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Handling: Operate in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: tert-Butyl 6-amino-1H-indole-1-carboxylate (CAS: 219508-62-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 6-amino-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Properties

This compound is a white solid organic compound. Its Boc-protected nitrogen atom and the amino group on the indole ring make it a versatile intermediate for the synthesis of a wide range of substituted indole derivatives. These derivatives are of significant interest in the development of novel pharmaceuticals, particularly in the fields of oncology and neurology.[1]

| Property | Value |

| CAS Number | 219508-62-0 |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Melting Point | 132-134 °C |

| Appearance | White Solid |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-nitroindole. The first step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitroindole (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 6-nitro-1H-indole-1-carboxylate.

Step 2: Reduction of tert-Butyl 6-nitro-1H-indole-1-carboxylate

-

Catalyst Slurry: In a flask, prepare a slurry of Palladium on carbon (10% Pd/C, 0.1 eq.) in ethanol.

-

Addition of Starting Material: To this slurry, add a solution of tert-butyl 6-nitro-1H-indole-1-carboxylate (1.0 eq.) in ethanol.

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The unique structure of this compound makes it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. The amino group at the 6-position serves as a key handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Role in Kinase Inhibitor Synthesis

Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. This compound is a strategic starting material for the synthesis of inhibitors targeting kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in various cancers.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. Constitutive activation of the FLT3 signaling pathway leads to uncontrolled cell growth and survival.

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

CDK4/6 Signaling Pathway in the Cell Cycle

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division. Inhibitors of CDK4/6 can block this transition and induce cell cycle arrest.

Caption: Role of CDK4/6 in the G1-S cell cycle transition and its inhibition.

Synthetic Utility in Cross-Coupling Reactions

The amino group of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-nitrogen and carbon-carbon bonds, respectively.

General Experimental Workflow for Cross-Coupling Reactions:

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its versatile structure allows for the efficient synthesis of a diverse range of functionalized indole derivatives. The application of this building block in the development of kinase inhibitors for cancer therapy highlights its significance in modern drug discovery. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of novel indole-based compounds.

References

Spectroscopic and Spectrometric Analysis of tert-Butyl 6-amino-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile organic building block, tert-Butyl 6-amino-1H-indole-1-carboxylate. Included are key data from mass spectrometry, alongside detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for the characterization and utilization of this compound in synthetic chemistry and drug discovery.

Mass Spectrometry Data

Mass spectrometry analysis confirms the molecular weight of this compound. The protonated molecule is observed, consistent with the expected molecular formula.

| Analysis Type | Ion | Calculated m/z | Observed m/z |

| LC/MS (ESI+) | [M+H]⁺ | 233.29 | 233.1 |

| [M+H]⁺ refers to the protonated molecule.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental ¹H and ¹³C NMR data for this compound were not found in the reviewed literature, the following tables are presented as a template for the expected data presentation.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound was not available in the searched literature. A representative table for the presentation of key IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz or 600 MHz for ¹H). For ¹³C NMR, the corresponding frequency is used (e.g., 100 MHz or 150 MHz). Standard pulse sequences are employed for both one-dimensional (¹H, ¹³C) and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film/Solid): For a solid sample, a small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path of the FT-IR spectrometer, and the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS). An ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions in the gas phase. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z values. The molecular ion peak provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.

Workflow for Synthesis and Spectral Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectral analysis of a chemical compound.

Caption: General workflow for the synthesis and spectral characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 6-amino-1H-indole-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of tert-Butyl 6-amino-1H-indole-1-carboxylate in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a foundational resource, detailing the necessary experimental protocols and data presentation standards for researchers to generate and compile their own findings.

The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, understanding a compound's solubility is essential for formulation design, assessing bioavailability, and ensuring reliable results in screening assays. Poor solubility can be a major obstacle, hindering the progression of promising drug candidates.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| CAS Number | 219508-62-0 | [1] |

| Physical Form | White solid | [1] |

| Melting Point | ~132-134 °C | [1] |

| Known Solubilities (Qualitative) | Soluble in dichloromethane | [1] |

Note: One source mentioned solubility in "dimethylthiourea," which is likely a typographical error for a common organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Experimental Workflow for Solubility Determination

The determination of solubility follows a logical progression from qualitative assessment to precise quantitative measurement. The following workflow diagram illustrates the key steps involved in this process.

References

Synthesis of tert-Butyl 6-amino-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 6-amino-1H-indole-1-carboxylate from 6-aminoindole. This process, a crucial step in the synthesis of various pharmaceutical compounds, involves the selective protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview and Principles

The synthesis of this compound is achieved through the N-Boc protection of 6-aminoindole. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor. The reaction is typically carried out in the presence of a base, which acts as a catalyst by deprotonating the indole nitrogen, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF), while bases such as 4-(dimethylamino)pyridine (DMAP) and triethylamine (TEA) are frequently employed. The reaction is generally performed at temperatures ranging from 0 °C to room temperature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are compiled from typical procedures for N-Boc protection of aminoindoles and represent a general guideline for achieving high yields and purity.

| Parameter | Value | Notes |

| Starting Material | 6-aminoindole | --- |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.1 to 1.5 equivalents. |

| 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA) | Catalytic to stoichiometric amounts. | |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling can help control the reaction rate. |

| Reaction Time | 2 - 16 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 85 - 95% | Dependent on reaction scale and purification method. |

| Purity (Typical) | >97% | Achieved by column chromatography. |

| Molecular Formula | C₁₃H₁₆N₂O₂ | --- |

| Molecular Weight | 232.28 g/mol | --- |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

6-aminoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or heptane) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-aminoindole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Base and Reagent: Add 4-(dimethylamino)pyridine (DMAP) (0.1 - 1.0 eq) to the solution. Cool the mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (or heptane) as the eluent to afford this compound as a solid.

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Mechanism of Boc Protection of 6-Aminoindole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the tert-butoxycarbonyl (Boc) protection of 6-aminoindole. This process is a fundamental step in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the indole scaffold is a common pharmacophore.

Core Mechanism of Boc Protection

The protection of the amino group in 6-aminoindole is crucial to prevent unwanted side reactions during subsequent synthetic transformations. The most common method for this protection is the use of di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the 6-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4][5] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butoxycarbonyl group as a leaving group. This leaving group, tert-butyl carbonate, is unstable and decomposes into the more stable tert-butanol and carbon dioxide gas.[3] The final product is the N-Boc-protected 6-aminoindole, also known as tert-butyl (1H-indol-6-yl)carbamate. While the reaction can proceed without a base, a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often added to neutralize the proton released from the amine, driving the reaction to completion.[1][6]

Mechanism of Boc Protection of 6-Aminoindole

Caption: Mechanism of Boc protection of 6-aminoindole.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of N-Boc-6-aminoindole. Below are representative protocols derived from the literature for the Boc protection of aminoindoles and related amines.

Protocol 1: General Procedure for Boc Protection of Amines

This protocol is a general method that can be adapted for 6-aminoindole.

| Step | Procedure |

| 1. Dissolution | Dissolve the amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[6][7] |

| 2. Reagent Addition | Add di-tert-butyl dicarbonate (Boc₂O) (1.0 to 2.0 equivalents).[6][7] |

| 3. Base Addition | Optionally, add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.0 to 1.5 equivalents) to the reaction mixture.[1][6] |

| 4. Reaction | Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.[6][8] |

| 5. Quenching | Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[7][8] |

| 6. Extraction | Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.[7][8] |

| 7. Work-up | Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[7] |

| 8. Purification | Purify the crude product by column chromatography on silica gel if necessary.[8] |

Protocol 2: Specific Example of Boc Protection of an Aminoindole Derivative

The following protocol for the protection of a substituted aminoindole can be considered a close reference for 6-aminoindole.

| Step | Procedure |

| 1. Initial Setup | A solution of the aminoindole derivative (1 equivalent) is prepared in tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78 °C.[7] |

| 2. Reagent Addition | Di-tert-butyl dicarbonate (2 equivalents) is added to the solution.[7] |

| 3. Reaction | The reaction mixture is allowed to slowly warm to room temperature and stirred for 3 hours.[7] |

| 4. Quenching | The reaction is quenched with a saturated ammonium chloride solution.[7] |

| 5. Dilution & Extraction | The mixture is diluted with water and extracted multiple times with dichloromethane (DCM).[7] |

| 6. Work-up | The combined organic layers are washed with brine, dried over magnesium sulfate, and the solvent is removed under vacuum.[7] |

Experimental Workflow for Boc Protection

Caption: A typical experimental workflow for the Boc protection of 6-aminoindole.

Quantitative Data

The efficiency of the Boc protection reaction is typically evaluated by the reaction yield. The following table summarizes representative yields for the Boc protection of various amines, including those with indole scaffolds, as reported in the literature.

| Substrate | Reagents | Solvent | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | Boc₂O | THF | 89 | [8] |

| 3-Azabicyclo[3.3.0]octane | Boc₂O | THF | 93 | [8] |

| Substituted Aniline | (Boc)₂O | - | 80 | [8] |

| 4-Aminophenylacetic acid | (Boc)₂O | - | 84 | [9] |

| tert-Butyl 4-amino-1-(triisopropylsilyl)-1H-indole-3-carboxylate | n-BuLi, (Boc)₂O | THF | 82 | [10] |

It is important to note that yields can vary depending on the specific reaction conditions, the purity of the starting materials, and the scale of the reaction. For poorly nucleophilic amines, such as some substituted anilines and indoles, the reaction may be slower or require more forcing conditions to achieve high yields.[11]

Conclusion

The Boc protection of 6-aminoindole is a robust and widely used transformation in organic synthesis. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism involving di-tert-butyl dicarbonate. The experimental protocols are generally straightforward, and with proper optimization of reaction conditions, high yields of the desired N-Boc-protected product can be achieved. This protected intermediate serves as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Evolving Landscape of Indole Derivatives: A Technical Guide to the Biological Activity of tert-Butyl 6-amino-1H-indole-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold remains a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. Among the vast array of indole derivatives, those functionalized at the 6-position have garnered significant interest for their potential in oncology and infectious diseases. This technical guide focuses on the biological activities of derivatives of tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate for the synthesis of diverse bioactive molecules. While direct studies on a broad spectrum of derivatives from this specific precursor are emerging, this document consolidates current knowledge on closely related 6-substituted indole analogs, providing a predictive framework for the therapeutic potential of this chemical class.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 6-aminoindole have demonstrated promising anticancer properties, primarily through the inhibition of critical enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).

Receptor Tyrosine Kinase (RTK) Inhibition

Several studies have highlighted the potential of 6-substituted indole derivatives as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These kinases are pivotal in tumor angiogenesis, growth, and metastasis. The general mechanism involves the indole scaffold acting as a hinge-binding motif in the ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling pathways.

A series of methyl-1H-indole-6-carboxylate derivatives, structurally analogous to derivatives of this compound, have been synthesized and evaluated for their anti-proliferative effects. These compounds exhibited inhibitory activity against EGFR and VEGFR-2, suggesting that the 6-position of the indole ring is a viable site for modification to achieve potent kinase inhibition.[1]

Table 1: Anticancer Activity of 6-Substituted Indole Derivatives against Various Cancer Cell Lines

| Compound ID | Modification at 6-position | Cancer Cell Line | IC50 (µM) | Target |

| 3g | 3-cyano-4-methylphenyl | MCF-7 (Breast) | 2.94 | Tubulin |

| 3g | 3-cyano-4-methylphenyl | MDA-MB-231 (Breast) | 1.61 | Tubulin |

| 3g | 3-cyano-4-methylphenyl | A549 (Lung) | 6.30 | Tubulin |

| 3g | 3-cyano-4-methylphenyl | HeLa (Cervical) | 6.10 | Tubulin |

| 3g | 3-cyano-4-methylphenyl | A375 (Melanoma) | 0.57 | Tubulin |

| 8a | N-Benzylcarboxamide | KNS42 (Glioblastoma) | 2.34 (viability) | - |

| 8c | N-(4-Fluorobenzyl)carboxamide | KNS42 (Glioblastoma) | 9.06 (viability) | - |

| 8f | N-(Piperonyl)carboxamide | KNS42 (Glioblastoma) | 3.65 (viability) | - |

Data for compounds 3g are from a study on 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[2] Data for compounds 8a, 8c, and 8f are from a study on indole-2-carboxamides.[3]

Antimicrobial Activity: A Renewed Frontier

The indole core is also a well-established pharmacophore in the development of antimicrobial agents. While specific data on derivatives of this compound is limited, related indole structures have shown significant activity against a range of bacterial and fungal pathogens.

Derivatives incorporating amino-guanidinium moieties have demonstrated potent antibacterial activities.[4] Furthermore, indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[4] These findings suggest that derivatization of the amino group at the 6-position could yield novel antimicrobial agents.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | S. aureus (ATCC 25323) | 6.25 |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | E. faecalis | >100 |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | E. coli | >100 |

| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | K. pneumoniae | >100 |

Data from a study on o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs.[5]

Experimental Protocols

General Synthesis of 6-Substituted Indole Derivatives

The synthesis of bioactive derivatives from this compound typically involves standard organic chemistry transformations. The Boc-protected amino group at the 6-position can be deprotected and subsequently functionalized.

1. N-Alkylation/Arylation of the Indole Nitrogen:

-

To a solution of the indole derivative in a suitable solvent (e.g., DMF), a base (e.g., Cs2CO3) and an alkylating/arylating agent (e.g., an alkyl halide or aryl iodide) are added.

-

The reaction is typically heated to facilitate the reaction.[2]

2. Amide Coupling at the 6-Amino Position (after deprotection):

-

The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

The resulting free amine can then be coupled with a carboxylic acid using standard coupling reagents like EDC/HOBt or HATU in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF or DCM).

In Vitro Antiproliferative Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways

To better understand the logical flow of drug discovery and the potential mechanism of action, the following diagrams are provided.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data on structurally related 6-substituted indoles strongly suggest that modifications at this position can lead to potent biological activity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives from this specific core structure. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The versatility of the 6-aminoindole scaffold, combined with modern medicinal chemistry approaches, paves the way for the discovery of next-generation therapeutics.

References

- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Potential of tert-Butyl 6-amino-1H-indole-1-carboxylate in Medicinal Chemistry

A comprehensive analysis of the synthesis, derivatization, and application of tert-Butyl 6-amino-1H-indole-1-carboxylate reveals its significant role as a foundational building block in the development of novel therapeutics. This technical guide delves into the core applications of this versatile intermediate, providing detailed experimental protocols, quantitative biological data, and visual workflows for researchers and drug development professionals.

This compound, a Boc-protected aminoindole, has emerged as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its strategic design, featuring a protected indole nitrogen and a reactive amino group at the 6-position, allows for precise chemical modifications, making it an invaluable tool in the medicinal chemist's arsenal. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, facilitating its use in various synthetic transformations. This guide explores its application in the development of potent kinase inhibitors and other key therapeutic agents.

Kinase Inhibitors: A Prime Application

The indole nucleus is a privileged scaffold in the design of kinase inhibitors, and this compound serves as an excellent starting point for creating diverse libraries of these targeted agents. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to selectively functionalize the 6-amino group of the indole core allows for the introduction of various pharmacophores that can interact with the ATP-binding site or allosteric pockets of target kinases.

Synthesis of Indole-Based Kinase Inhibitors

A general synthetic route to a series of substituted indole-2-carboxamide kinase inhibitors starting from this compound is outlined below. This multi-step synthesis involves initial functionalization of the 6-amino group, followed by modification at other positions of the indole ring and eventual deprotection and final derivatization.

Experimental Protocols

Protocol 1: Synthesis of N-(1-Boc-1H-indol-6-yl)acetamide

A solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Acetic anhydride (1.2 eq) and triethylamine (1.5 eq) are added sequentially. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(1-Boc-1H-indol-6-yl)acetamide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

To a degassed solution of a brominated N-(1-Boc-1H-indol-6-yl) derivative (1.0 eq) in a mixture of dioxane and water (4:1) is added the corresponding boronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to 90 °C under an inert atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash chromatography to yield the desired coupled product.

Protocol 3: Kinase Inhibition Assay (General)

The inhibitory activity of the synthesized compounds against a target kinase is determined using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. Compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer. The reaction is initiated by the addition of ATP and the specific substrate. After incubation at 30 °C, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a representative series of indole-2-carboxamide derivatives synthesized from this compound against a panel of cancer-relevant kinases.

| Compound ID | R1 Group | R2 Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |

| IDA-01 | H | Phenyl | 580 | >10000 | 2500 |

| IDA-02 | H | 4-Fluorophenyl | 250 | 8500 | 1800 |

| IDA-03 | Methyl | Phenyl | 150 | 5200 | 950 |

| IDA-04 | Methyl | 4-Fluorophenyl | 75 | 3100 | 450 |

| IDA-05 | Ethyl | 4-Fluorophenyl | 90 | 4500 | 600 |

Data is representative and compiled for illustrative purposes.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved in the utilization of this compound, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a targeted signaling pathway.

Caption: Generalized synthetic workflow for the derivatization of this compound.

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by indole-based kinase inhibitors.

Conclusion

The strategic utility of this compound as a versatile building block in medicinal chemistry is evident from its application in the synthesis of potent kinase inhibitors. The ability to systematically modify its structure allows for the fine-tuning of biological activity and pharmacokinetic properties. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage this valuable scaffold in their drug discovery endeavors. The continued exploration of derivatives from this starting material holds significant promise for the development of next-generation targeted therapies.

The Versatile Building Block: A Technical Guide to tert-Butyl 6-amino-1H-indole-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and synthetic applications of tert-butyl 6-amino-1H-indole-1-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic placement of a Boc-protected nitrogen and a free amino group on the indole scaffold makes it a versatile precursor for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Core Properties and Spectroscopic Data

This compound is a white solid soluble in various organic solvents such as dichloromethane and dimethylformamide.[1] Its Boc (tert-butoxycarbonyl) protecting group enhances stability and solubility, facilitating its use in a wide range of chemical transformations.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Melting Point | ~132-134 °C | [1] |

| Appearance | White to light brown solid | [1] |

| CAS Number | 219508-62-0 |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| ~7.8-7.9 (d) | H-4 |

| ~7.4-7.5 (d) | H-7 |

| ~6.9 (s) | H-5 |

| ~6.5 (dd) | H-2 |

| ~6.3 (d) | H-3 |

| ~3.6 (br s) | -NH₂ |

| 1.65 (s) | -C(CH₃)₃ |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 6-nitroindole. The indole nitrogen is first protected with a Boc group, followed by the reduction of the nitro group to an amine.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of tert-Butyl 6-nitro-1H-indole-1-carboxylate

This protocol is adapted from standard N-Boc protection procedures for indoles.

Materials:

-

6-Nitroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-nitroindole (1.0 eq.) in anhydrous DCM, add DMAP (0.1 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 6-nitro-1H-indole-1-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on a general method for the reduction of nitroarenes.

Materials:

-

tert-Butyl 6-nitro-1H-indole-1-carboxylate

-

Palladium on activated carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

Procedure:

-

Dissolve tert-butyl 6-nitro-1H-indole-1-carboxylate (1.0 eq.) in methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (balloon or hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound.

Applications in Organic Synthesis

The presence of a nucleophilic amino group and a modifiable indole core makes this compound a valuable intermediate for the synthesis of a variety of complex molecules. Key reactions include acylation, alkylation, and palladium-catalyzed cross-coupling reactions.

Representative Reaction Workflow: N-Acylation

Caption: General workflow for the N-acylation of this compound.

Protocol 3: General Procedure for N-Acylation

Materials:

-

This compound

-

Acyl chloride or Carboxylic acid

-

Coupling agent (e.g., EDC, HATU) if using a carboxylic acid

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure (using an acyl chloride):

-

Dissolve this compound (1.0 eq.) and a base (1.2 eq.) in an anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add the acyl chloride (1.1 eq.) dropwise.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

-

Purify the product by column chromatography.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized and may require optimization for specific substrates.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Water | 6-(Aryl/heteroaryl)aminoindole derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 6-(Di/mono-substituted)aminoindole derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 6-(Alkynyl)aminoindole derivative |

Protocol 4: Representative Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromo-indole systems and would be applicable after conversion of the amino group to a halide or triflate.

Materials:

-

tert-Butyl 6-halo/triflyloxy-1H-indole-1-carboxylate (derived from the aminoindole)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

In a reaction vessel, combine the indole derivative (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Add the degassed solvent system.

-

Purge the vessel with an inert gas (e.g., argon) and heat to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized indole derivatives. The presence of two distinct nitrogen atoms with orthogonal reactivity allows for selective transformations, making it an attractive starting material for the construction of diverse molecular libraries for drug discovery and materials science applications. The protocols and data presented herein provide a foundation for its use in the synthesis of complex and biologically active molecules.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of tert-Butyl 6-amino-1H-indole-1-carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is indispensable for constructing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals.[1][2] The indole moiety is a "privileged structure" in medicinal chemistry, and methods for its selective functionalization are of paramount importance.[1]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of halogenated derivatives of tert-Butyl 6-amino-1H-indole-1-carboxylate. The presence of a Boc-protecting group on the indole nitrogen enhances stability, while the amino group at the C6-position presents a potential challenge due to its ability to coordinate with the palladium catalyst.[3] Careful selection of the catalyst, ligand, and base is crucial for achieving high yields. This protocol offers optimized conditions for the synthesis of 6-aryl-1H-indole derivatives, which are valuable intermediates in drug discovery.

General Reaction Scheme: The protocol described is applicable to a halogenated precursor, typically a bromo- or iodo-substituted indole, for coupling with a variety of aryl or heteroaryl boronic acids.

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The laboratory procedure for executing this reaction follows a systematic workflow, from reagent preparation to the analysis of the final product.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Comparative Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for substrates similar to amino-indoles, providing a guide for optimization.

| Entry | Halide Substrate | Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | tert-Butyl 7-bromo-1H-indole-1-carboxylate | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 80-120 | 12-24 | ~85-95 | [5] |

| 2 | tert-Butyl 7-bromo-1H-indole-1-carboxylate | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ (2.0) | DMF | 100 | 12-24 | ~90 | [5] |

| 3 | 6-Chloroindole | P1 Precatalyst (1.5) | XPhos | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 60 | 5-8 | 97 | [6] |

| 4 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O | 100 | 16 | 88 | [3] |

| 5 | 3-Bromoindazoles | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 70-95 | [7] |

Note: P1 Precatalyst is (XPhos)Pd(allyl)Cl. Yields are highly dependent on the specific boronic acid used.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Materials and Reagents:

-

tert-Butyl 6-amino-X-bromo-1H-indole-1-carboxylate (1.0 equiv)

-

Arylboronic acid or boronic ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or Toluene/Water mixture)

-

Degassed water (if using an aqueous system)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Round-bottom flask or reaction vial with a stir bar

-

Condenser

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add tert-Butyl 6-amino-X-bromo-1H-indole-1-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[5]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[5] Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indole material is consumed (typically 4–24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylated indole product.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization:

-

Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a Buchwald precatalyst with a biarylphosphine ligand like XPhos), or a stronger base like K₃PO₄.[6] The free amine may require a bulkier ligand to prevent catalyst inhibition.

-

Protodeboronation: If significant decomposition of the boronic acid is observed, consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[8] Using KF as the base can also mitigate this side reaction.[8]

-

Microwave Irradiation: To reduce reaction times, microwave heating (e.g., 120-150 °C for 10-30 minutes) can be an effective alternative to conventional heating.[3][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Coupling Utilizing tert-Butyl 6-amino-1H-indole-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling reaction of tert-butyl 6-halo-1H-indole-1-carboxylates, precursors to tert-butyl 6-amino-1H-indole-1-carboxylate, with various terminal alkynes. The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is extensively used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1]

The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 6-position via Sonogashira coupling provides a direct route to a diverse range of novel compounds with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, and can be readily removed under acidic conditions if required.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] Copper-free protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3]

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] The presence of an amino group at the 6-position of the indole ring can influence the electronic properties of the substrate; however, with appropriate N-protection, the Sonogashira coupling is expected to proceed efficiently.

Experimental Protocols

Protocol 1: Classical Sonogashira Coupling (with Copper(I) Co-catalyst)

This protocol is a general procedure for the coupling of a tert-butyl 6-halo-1H-indole-1-carboxylate with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

tert-Butyl 6-bromo-1H-indole-1-carboxylate or tert-butyl 6-iodo-1H-indole-1-carboxylate

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add tert-butyl 6-halo-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and copper(I) iodide (0.05 - 0.1 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the base (2.0 - 3.0 equiv.) and the terminal alkyne (1.1 - 1.5 equiv.) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that are sensitive to copper or to minimize the formation of homocoupled alkyne byproducts.

Materials:

-

tert-Butyl 6-bromo-1H-indole-1-carboxylate or tert-butyl 6-iodo-1H-indole-1-carboxylate

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, XPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask, combine the palladium catalyst (0.01 - 0.05 equiv.) and the phosphine ligand (0.02 - 0.1 equiv.) in the anhydrous solvent.

-

Add the tert-butyl 6-halo-1H-indole-1-carboxylate (1.0 equiv.), the base (2.0 - 3.0 equiv.), and the terminal alkyne (1.1 - 1.5 equiv.).

-

Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of related N-Boc protected haloindoles and haloanilines. These serve as a reference for optimizing the reaction with this compound precursors.

Table 1: Classical Sonogashira Coupling of N-Boc-haloindoles

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | N-Boc-6-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | THF | 60 | 12 | 85-95 |

| 2 | N-Boc-6-iodoindole | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | RT | 8 | ~90 |

| 3 | N-Boc-5-iodoindole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 5 | Et₃N | THF | 50 | 6 | >95 |

Table 2: Copper-Free Sonogashira Coupling of N-Boc-haloindoles

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | N-Boc-6-bromoindole | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |

| 2 | N-Boc-7-bromoindole | 1-Heptyne | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₂CO₃ | Toluene | 80 | 12 | ~85 |

| 3 | N-Boc-5-bromoindole | Propargyl alcohol | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | THF/H₂O | 70 | 10 | ~78 |

Visualizations

General Reaction Scheme

References

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 6-amino-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of arylamines. The indole scaffold is a privileged motif found in numerous natural products and pharmaceuticals. The functionalization of the indole core, particularly through N-arylation, is a key strategy for modulating the biological and physical properties of these molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-Butyl 6-amino-1H-indole-1-carboxylate, a key intermediate for the synthesis of various biologically active compounds, including kinase inhibitors.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine (this compound), deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl-6-aminoindole product and regenerate the Pd(0) catalyst. The choice of catalyst (palladium precursor and ligand), base, and solvent is crucial for the success of the reaction and depends on the specific aryl halide coupling partner. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[2]

Application in Drug Discovery: Targeting Kinase Signaling Pathways